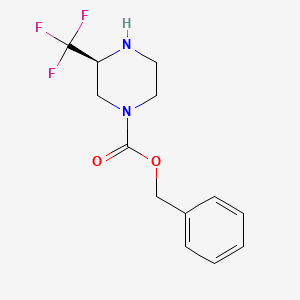

Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of (S)-3-(trifluoromethyl)piperazine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced at the piperazine ring or the benzyl group, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Reduced piperazine derivatives, benzyl alcohol.

Substitution: Various substituted piperazine or benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Neurological Disorders

Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate exhibits promising potential in treating neurological disorders. Compounds with similar piperazine structures have been shown to interact with serotonin and dopamine receptors, which are crucial in managing conditions such as anxiety, depression, and schizophrenia. Research indicates that modifications in the piperazine ring can lead to enhanced receptor affinity and selectivity.

2. Antidepressant Activity

Studies have suggested that compounds containing trifluoromethyl groups can enhance the efficacy of antidepressants by improving their pharmacokinetic properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted that piperazine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), potentially leading to new treatments for depression with fewer side effects compared to traditional SSRIs .

The biological profile of this compound suggests several mechanisms of action:

- Serotonin Receptor Modulation : It may act as an agonist or antagonist at various serotonin receptors, influencing mood regulation.

- Dopamine Pathway Interaction : The compound's structure allows it to interact with dopamine receptors, which is significant for treating psychotic disorders.

Case Study 1: Antidepressant Efficacy

A recent study evaluated the effects of this compound on animal models of depression. The results demonstrated a significant reduction in depressive behaviors compared to control groups, indicating its potential as an antidepressant agent. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy .

| Assay Type | Control Group Behavior | Treated Group Behavior | Significance Level |

|---|---|---|---|

| Forced Swim Test | High immobility | Reduced immobility | p < 0.01 |

| Tail Suspension Test | High immobility | Reduced immobility | p < 0.05 |

Case Study 2: Neuropharmacological Research

Another investigation focused on the neuropharmacological effects of this compound in vitro using human neuronal cell lines. The compound showed promising neuroprotective effects against oxidative stress-induced apoptosis, suggesting its potential utility in neurodegenerative diseases like Alzheimer's .

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Mechanism of Action |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | 10 | 25 | Oxidative stress inhibition |

| PC12 (Pheochromocytoma) | 20 | 15 | Anti-apoptotic signaling |

Wirkmechanismus

The mechanism of action of Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can mimic the structure of natural ligands, enabling the compound to bind to and modulate the activity of various biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

- Benzyl (S)-2-((trifluoromethoxy)methyl)piperazine-1-carboxylate

- Benzyl (S)-3-(difluoromethyl)piperazine-1-carboxylate

- Benzyl (S)-3-(trifluoromethyl)piperidine-1-carboxylate

Comparison: Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to similar compounds, it may exhibit different biological activities and pharmacokinetic profiles, making it a valuable compound for various research applications.

Biologische Aktivität

Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15F3N2O2 and a molecular weight of approximately 288.27 g/mol. The trifluoromethyl group at the 3-position of the piperazine ring enhances the compound's lipophilicity and influences its interaction with biological targets, which may lead to distinct pharmacological effects.

The mechanism of action for this compound involves its interaction with various molecular targets, such as enzymes and receptors. The trifluoromethyl substitution can increase binding affinity and selectivity for these targets, while the piperazine ring facilitates membrane permeability, allowing the compound to reach its site of action effectively .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Inhibition of Monoacylglycerol Lipase (MAGL) : This enzyme plays a crucial role in lipid metabolism and signaling pathways related to pain and inflammation. Inhibiting MAGL may have therapeutic implications for chronic pain, obesity, and neurodegenerative diseases .

- Interaction with Cannabinoid Receptors : Similar compounds have shown effects on cannabinoid receptors, suggesting that this compound might influence mood and anxiety disorders through modulation of the endocannabinoid system .

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of similar piperazine derivatives. For instance:

- Study on Piperazine Derivatives : A study demonstrated that modifications to the piperazine ring could significantly alter inhibitory activity against serine hydrolases, indicating a strict requirement for specific structural features to maintain potency .

- Trifluoromethyl Group Effects : The incorporation of a trifluoromethyl group has been shown to enhance the potency of compounds targeting various receptors, including serotonin uptake inhibitors .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

benzyl (3S)-3-(trifluoromethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-18(7-6-17-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXURQFQMWACFK-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.